3-[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid
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Overview
Description
3-[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid is a compound that features a difluoromethyl group, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and nitro groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes. The nitro group can participate in redox reactions, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(Trifluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid
- 3-[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]butanoic acid
Uniqueness
3-[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution on chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[5-(difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O4/c1-4-6(13(16)17)7(8(9)10)12(11-4)3-2-5(14)15/h8H,2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIPQGZPRABRMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(F)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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